Cas no 606-27-9 (Methyl 2-nitrobenzoate)
Methyl 2-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-nitrobenzoate
- 2-Nitrobenzoic acid methyl ester
- Methyl o-nitrobenzoate
- Benzoic acid, 2-nitro-, methyl ester
- 2-nitro-benzoic acid methyl ester
- Benzoic acid, o-nitro-, methyl ester
- AOXPHVNMBPFOFS-UHFFFAOYSA-N
- methyl-2-nitrobenzoate
- Methyl o-nitro benzoate
- Methyl ortho-nitrobenzoate
- nitrobenzoic acid methyl ester
- RARECHEM AL BF 0186
- NSC413
-
- MDL: MFCD00007136
- Inchi: 1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3
- InChI Key: AOXPHVNMBPFOFS-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C(C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])=O
- BRN: 2050101
Computed Properties
- Exact Mass: 181.03800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 72.1
Experimental Properties
- Color/Form: Not available
- Density: 1.28 g/mL at 25 °C(lit.)
- Melting Point: −13 °C (lit.)
- Boiling Point: 275°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.534(lit.)
- PSA: 72.12000
- LogP: 1.90460
- Solubility: Not available
Methyl 2-nitrobenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:Sealed in dry,2-8°C(BD138358)
Methyl 2-nitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158627-500g |
Methyl 2-nitrobenzoate |
606-27-9 | 95% | 500g |
$359 | 2021-06-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31360-25g |
Methyl 2-nitrobenzoate |
606-27-9 | 25g |
¥256.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31360-100g |
Methyl 2-nitrobenzoate |
606-27-9 | 100g |
¥926.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31360-500g |
Methyl 2-nitrobenzoate |
606-27-9 | 500g |
¥4436.0 | 2021-09-08 | ||
| abcr | AB132412-25 g |
Methyl 2-nitrobenzoate, 98%; . |
606-27-9 | 98% | 25 g |
€92.00 | 2023-07-20 | |
| abcr | AB132412-100 g |
Methyl 2-nitrobenzoate, 98%; . |
606-27-9 | 98% | 100 g |
€233.00 | 2023-07-20 | |
| Apollo Scientific | OR21315-5g |
Methyl 2-nitrobenzoate |
606-27-9 | 98% | 5g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR21315-25g |
Methyl 2-nitrobenzoate |
606-27-9 | 98% | 25g |
£21.00 | 2025-03-21 | |
| Apollo Scientific | OR21315-100g |
Methyl 2-nitrobenzoate |
606-27-9 | 98% | 100g |
£92.00 | 2025-02-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0158-25G |
Methyl 2-Nitrobenzoate |
606-27-9 | >98.0%(GC) | 25g |
¥410.00 | 2024-04-16 |
Methyl 2-nitrobenzoate Suppliers
Methyl 2-nitrobenzoate Related Literature
-
1. Role of the carboxy proton in heterogeneous electron transfer to o-nitrobenzoic acidE. Brillas,Giuseppe Farnia,Maria G. Severin,Elio Vianello J. Chem. Soc. Perkin Trans. 2 1988 1173
-
Pascal M. Sch?fer,Paul McKeown,Martin Fuchs,Ruth D. Rittinghaus,Alina Hermann,Johanna Henkel,Sebastian Seidel,Christoph Roitzheim,Agnieszka N. Ksiazkiewicz,Alexander Hoffmann,Andrij Pich,Matthew D. Jones,Sonja Herres-Pawlis Dalton Trans. 2019 48 6071
-
Marc Baron,Estelle Métay,Marc Lemaire,Florence Popowycz Green Chem. 2013 15 1006
-
C. J. W. Brooks,G. Eglinton,J. F. Morman J. Chem. Soc. 1961 106
-
Rajarshi Kashyap,Dhruba Joyti Talukdar,Sanjay Pratihar New J. Chem. 2015 39 1430
Additional information on Methyl 2-nitrobenzoate
Comprehensive Guide to Methyl 2-nitrobenzoate (CAS No. 606-27-9): Properties, Applications, and Industry Insights
Methyl 2-nitrobenzoate (CAS No. 606-27-9) is a versatile organic compound widely used in pharmaceutical, agrochemical, and specialty chemical industries. This ester derivative of 2-nitrobenzoic acid is characterized by its molecular formula C8H7NO4 and a molar mass of 181.15 g/mol. Its unique chemical structure, featuring a nitro group at the ortho position, makes it valuable for synthesizing complex molecules. Researchers and manufacturers prioritize this compound due to its role as a key intermediate in multi-step reactions, particularly in the development of dyes, fragrances, and active pharmaceutical ingredients (APIs).
In recent years, the demand for Methyl 2-nitrobenzoate has surged in parallel with advancements in green chemistry and sustainable synthesis. Laboratories increasingly focus on optimizing its production to minimize environmental impact, addressing common search queries like "eco-friendly synthesis of nitroaromatics" or "biocatalytic esterification methods." The compound’s crystalline form (typically yellow needles) and moderate solubility in organic solvents such as ethanol or dichloromethane further enhance its utility in controlled reactions. Analytical techniques like HPLC and GC-MS are routinely employed to verify its purity, a critical factor for regulatory compliance in pharmaceutical applications.
The compound’s thermal stability (decomposing at ~150°C) and electrophilic reactivity make it a subject of interest in catalysis research. For instance, studies explore its use in palladium-catalyzed cross-coupling reactions, a trending topic in organic synthesis forums. Industrial users frequently search for "scalable Methyl 2-nitrobenzoate production" or "handling precautions for nitrated esters," reflecting practical concerns. Notably, its role in synthesizing UV absorbers and photostabilizers aligns with the growing market for polymer additives, a sector projected to expand at 5.8% CAGR through 2030.
From a regulatory standpoint, Methyl 2-nitrobenzoate is compliant with major chemical inventories like REACH and TSCA, though regional variations may apply. Quality benchmarks often specify ≥98% purity, with impurities monitored via NMR spectroscopy. The compound’s storage recommendations (cool, dry conditions away from strong oxidizers) and packaging options (glass/PTFE-lined containers) are frequently discussed in technical datasheets. As the fine chemicals market evolves, innovations in continuous flow chemistry and waste reduction are reshaping its manufacturing landscape—topics gaining traction in academic and industrial discourse.
Emerging applications include its use in electronic materials, where its nitro group facilitates electron-withdrawing effects in organic semiconductors. This intersects with searches for "nitroaromatics in OLEDs" or "high-performance dielectric precursors." Additionally, the compound’s derivatization potential (e.g., reduction to anthranilates) supports its relevance in flavor and fragrance formulations. With global suppliers emphasizing supply chain resilience, procurement strategies for 606-27-9 now incorporate dual sourcing and digital inventory tracking—a response to post-pandemic logistics challenges.
In summary, Methyl 2-nitrobenzoate exemplifies how classical organic intermediates adapt to modern scientific and industrial priorities. Its intersection with circular economy principles (e.g., solvent recovery in synthesis) and digital lab technologies (AI-assisted reaction optimization) positions it as a compound of enduring significance. Future research may explore its enantioselective transformations or nanoparticle-functionalized derivatives, areas ripe for innovation.
606-27-9 (Methyl 2-nitrobenzoate) Related Products
- 3113-72-2(5-Methyl-2-nitrobenzoic acid)
- 5292-45-5(Dimethyl nitroterephthalate)
- 21606-04-2(Methyl 3-Nitrophthalate)
- 5471-82-9(Methyl 3-methyl-2-nitrobenzoate)
- 13365-26-9(Dimethyl 3-nitrophthalate)
- 7356-11-8(Methyl 4-methyl-3-nitrobenzoate)
- 24078-21-5(Methyl 3-methyl-4-nitrobenzoate)
- 59382-59-1(Methyl 2-methyl-3-nitrobenzoate)
- 3816-62-4(Methyl 2-amino-5-nitrobenzoate)
- 552-16-9(2-Nitrobenzoic acid)